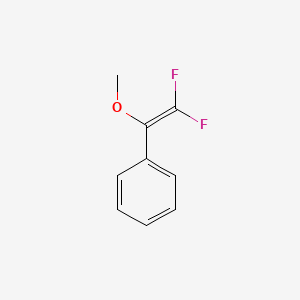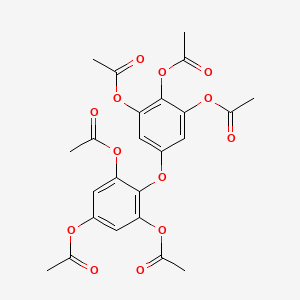
Bifuhalol hexaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifuhalol hexaacetate is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bifuhalol hexaacetate can be synthesized through the acetylation of bifuhalol. The process involves the reaction of bifuhalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of bifuhalol from marine brown algae, followed by its acetylation. The extraction process includes the use of solvents like ethanol or methanol to isolate bifuhalol from the algal biomass. The acetylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
Bifuhalol hexaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, bifuhalol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bifuhalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products
Mechanism of Action
The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- Eckol hexaacetate
- Phlorofucofuroeckol
- Fucofuroeckol
- Dioxinodehydroeckol
Uniqueness
Bifuhalol hexaacetate stands out due to its unique structure and high binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its acetylated form enhances its stability and bioavailability compared to its parent compound, bifuhalol .
Properties
CAS No. |
56318-98-0 |
|---|---|
Molecular Formula |
C24H22O13 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3 |
InChI Key |
QUJHNDWFXKUMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


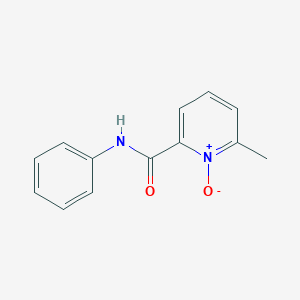
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
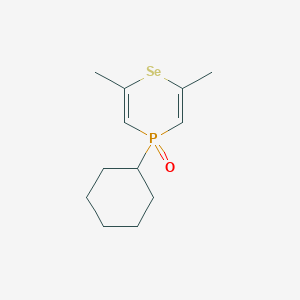
silane](/img/structure/B14634006.png)
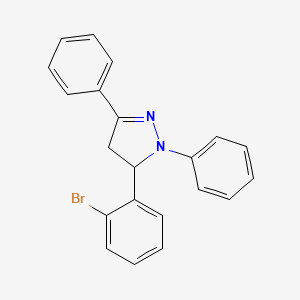

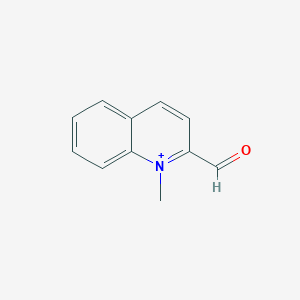
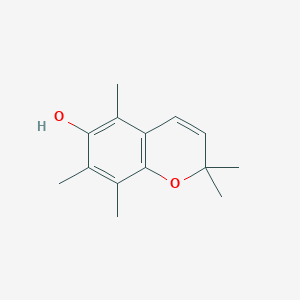
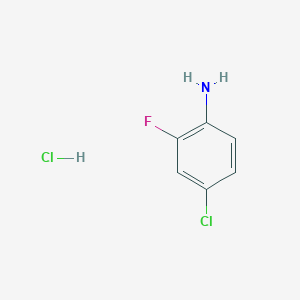
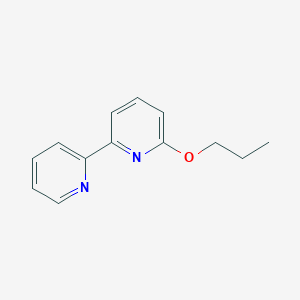
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)


